molecular formula C15H14N2 B259707 3-ethyl-2-pyridin-4-yl-1H-indole

3-ethyl-2-pyridin-4-yl-1H-indole

Cat. No.: B259707
M. Wt: 222.28 g/mol
InChI Key: NFCQMJDEVOWDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-pyridin-4-yl-1H-indole is a synthetic indole derivative designed for pharmaceutical and biochemical research. This compound belongs to a class of heterocyclic scaffolds recognized for their broad biological potential, including investigated applications in antiviral, anticancer, and anti-inflammatory research . The molecular architecture, featuring a 2-pyridin-4-yl group attached to the indole core, is found in compounds studied for their affinity to various cellular receptors and enzymes, making them valuable as chemical tools or starting points for drug discovery . This specific derivative is of particular interest in early-stage discovery research. Indole-pyridine hybrids have been explored for their ability to modulate key biological pathways. For instance, structurally related indolyl-pyridinyl-propenones have been identified as potent inhibitors of the PIKFYVE kinase, a mechanism that can induce a unique form of non-apoptotic cell death called methuosis . Other research into similar 2-pyridin-4-yl-indole structures highlights their potential in developing novel therapeutic agents and fluorescent probes for studying biological systems . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethyl-2-pyridin-4-yl-1H-indole

InChI

InChI=1S/C15H14N2/c1-2-12-13-5-3-4-6-14(13)17-15(12)11-7-9-16-10-8-11/h3-10,17H,2H2,1H3

InChI Key

NFCQMJDEVOWDKU-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=CC=CC=C21)C3=CC=NC=C3

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Ethyl 2 Pyridin 4 Yl 1h Indole and Analogues

Established Indole (B1671886) Synthetic Routes Applied to 2,3-Disubstituted Frameworks

Several classical methods for indole synthesis have been adapted to produce 2,3-disubstituted derivatives. These foundational strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the bicyclic indole core.

The Fischer indole synthesis, first described by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. byjus.comyoutube.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.commdpi.com

For the synthesis of 2,3-disubstituted indoles, unsymmetrical ketones are used, which can lead to the formation of two regioisomeric products. byjus.comthermofisher.com The regioselectivity of the reaction is influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. byjus.comthermofisher.com The general mechanism involves the tautomerization of the hydrazone to an enamine, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. byjus.com

The Fischer indole synthesis can be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.com This method has been successfully applied to solid-phase synthesis, allowing for the generation of libraries of 2,3-disubstituted indoles for pharmacological screening. nih.govacs.org

A notable adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the scope of the reaction. wikipedia.org

The Leimgruber–Batcho indole synthesis provides a versatile alternative to the Fischer synthesis, particularly for indoles that may be sensitive to the harsh acidic conditions of the latter. This method starts with an o-nitrotoluene derivative and proceeds through a two-step sequence involving the formation of an enamine followed by a reductive cyclization. wikipedia.org

In the first step, the o-nitrotoluene reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine (B122466) to form a β-dimethylamino-2-nitrostyrene. wikipedia.org This intermediate is then subjected to reductive cyclization to yield the indole. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org

The Leimgruber–Batcho synthesis is known for its mild reaction conditions and high yields, making it a popular choice in the pharmaceutical industry. wikipedia.org It allows for the preparation of a wide range of substituted indoles, including those with various functional groups on the benzene (B151609) ring. clockss.org Microwave-assisted modifications of this reaction have been developed to accelerate the synthesis of indoles and related heteroaromatic compounds. rsc.org

Beyond the Fischer and Leimgruber-Batcho syntheses, several other cyclization and annulation strategies have been developed for the construction of 2,3-disubstituted indoles.

One such method involves a tandem hydroformylation–Fischer indolization protocol. rsc.org This approach utilizes olefins as starting materials, which are first hydroformylated to form α-branched aldehydes. These aldehydes are then condensed with a phenylhydrazine (B124118) to generate a hydrazone, which undergoes an acid-promoted thermofisher.comthermofisher.com-sigmatropic rearrangement to form an indolenine intermediate with a quaternary center at the 3-position. A subsequent Wagner–Meerwein-type rearrangement leads to the final 2,3-disubstituted indole. rsc.org

Another strategy is the oxidative cyclization of 2-alkenyl anilines. nsf.gov This method provides a unified approach to both mono- and disubstituted N–H indoles and is tolerant of various functional groups. The required 2-alkenyl anilines can be prepared via cross-coupling reactions of the corresponding o-bromoanilines. nsf.gov

Advanced Metal-Catalyzed Coupling and Cyclization Strategies

Modern synthetic organic chemistry has seen the emergence of powerful metal-catalyzed reactions that have been applied to the synthesis of complex heterocyclic systems, including 2,3-disubstituted indoles.

Palladium catalysis has become an indispensable tool for the synthesis of indoles. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed annulation of 2-iodoanilines with disubstituted alkynes. acs.orgacs.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups on both the aniline (B41778) and the alkyne. acs.org The reaction generally proceeds with high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.gov

Other palladium-catalyzed approaches include the arylation of ortho-alkynylanilines with arylsiloxanes, which provides a route to 2,3-diaryl-N-methylindoles. rsc.org Additionally, the palladium-catalyzed β-allylation of 2,3-disubstituted indoles has been developed as a high-yielding method for further functionalization of the indole core. nih.gov

Summary of Palladium-Catalyzed Indole Syntheses
Reaction TypeStarting MaterialsKey FeaturesReference
Larock Annulation2-Iodoanilines and disubstituted alkynesHigh versatility, functional group tolerance, and regioselectivity. acs.orgacs.orgnih.gov
Arylation of o-AlkynylanilinesN,N-dimethyl-o-alkynylanilines and arylsiloxanesProvides 2,3-diaryl-N-methylindoles. rsc.org
β-Allylation2,3-Disubstituted indoles and allyl methyl carbonateHigh-yielding functionalization of the indole core. nih.gov

Copper-catalyzed reactions have also emerged as a valuable tool for indole synthesis and functionalization. One approach involves a copper-mediated tandem hydroamination followed by C–H annulation of unprotected anilines with internal alkynes to afford 2,3-disubstituted indoles. acs.org This method is cost-effective and compatible with both primary and secondary anilines and various alkynes. acs.org

Copper catalysts have also been employed in the direct C3 chalcogenylation of indoles, allowing for the introduction of selenium and sulfur-containing functional groups at the C3 position. mdpi.com Furthermore, copper-catalyzed domino reactions of ortho-iodo/bromo-anilines with β-keto esters or β-diketones provide a route to 2,3-disubstituted indoles under mild conditions. researchgate.net The Ullmann-type N-arylation of indoles using copper catalysts is another important transformation for the synthesis of N-arylindoles. acs.org

Overview of Copper-Catalyzed Reactions for Indole Synthesis and Functionalization
Reaction TypeStarting MaterialsKey FeaturesReference
Tandem Hydroamination/C-H AnnulationUnprotected anilines and internal alkynesCost-effective synthesis of 2,3-disubstituted indoles. acs.org
Domino Reactionortho-Iodo/bromo-anilines and β-keto esters/β-diketonesSynthesis of 2,3-disubstituted indoles under mild conditions. researchgate.net
N-ArylationIndoles and aryl halidesSynthesis of N-arylindoles. acs.org

Iridium-Catalyzed Asymmetric Hydrogenation for Indoline Precursors

The asymmetric hydrogenation of indoles to form chiral indolines is a crucial step in the synthesis of many biologically active compounds. Iridium catalysts have proven to be particularly effective in this transformation, offering high enantioselectivity. Chiral indolines substituted at the C-2 or C-3 positions can be prepared in high yield and with excellent enantioselectivity through the asymmetric hydrogenation of N-protected indoles using iridium catalysts featuring chiral N,P ligands. nih.gov Even at elevated temperatures, ranging from 60-110 °C, which are sometimes necessary for less reactive substrates, very high enantiomeric excesses of up to 98-99% can be achieved. nih.gov

One notable example involves the use of an Ir/SpinPHOX complex (SpinPHOX = spiro nih.govnih.gov-1,6-nonadiene-based phosphine-oxazoline) as the catalyst. rsc.org This system has been successfully applied to the enantioselective hydrogenation of a broad spectrum of N-, O-, and S-containing aromatic benzoheterocycles, yielding the corresponding chiral products with excellent enantioselectivities, often exceeding 99% ee, and turnover numbers up to 500. rsc.org

Another approach utilizes iridium complexes derived from P-OP ligands in conjunction with a reusable Brønsted acid. This method efficiently converts unprotected indoles into enantiomerically enriched indolines with up to 91% ee. cdnsciencepub.com The process occurs stepwise, beginning with a Brønsted acid-mediated C=C isomerization that breaks the aromaticity of the indole ring, thereby activating it for hydrogenation. cdnsciencepub.com Subsequently, the enantioselective iridium catalyst facilitates the asymmetric hydrogenation.

The choice of protecting group on the indole nitrogen can significantly influence the reaction's outcome. While initial studies on unprotected 2-methyl and 2-phenyl indoles showed only moderate conversions and enantioselectivities, N-Boc-protected indoles have been shown to be more effective substrates. chemicalbook.com Iridium complexes bearing an electron-rich dialkyl-phosphane group, such as Ir-PHOX complexes, have demonstrated superior results in the hydrogenation of these N-Boc-protected indoles. chemicalbook.com

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Indole Derivatives
Catalyst SystemSubstrate TypeKey FeaturesReported Enantioselectivity (ee)
Ir complexes with chiral N,P ligandsN-protected indolesHigh yield and enantioselectivity, effective at elevated temperatures. nih.govUp to 98-99% nih.gov
Ir/SpinPHOX complexN-, O-, and S-containing aromatic benzoheterocyclesBroad substrate scope, high turnover numbers. rsc.org>99% in most cases rsc.org
Ir complexes with P-OP ligands and Brønsted acidUnprotected indolesStepwise isomerization and hydrogenation, reusable Brønsted acid. cdnsciencepub.comUp to 91% cdnsciencepub.com
Ir-PHOX complexesN-Boc-protected indolesEffective for N-Boc protected substrates, utilizes electron-rich phosphane groups. chemicalbook.comHigh (specific values vary with substrate)

Transition Metal-Free Methods for Indole Derivatization

In recent years, there has been a significant shift towards the development of transition-metal-free synthetic methods, driven by the desire for more sustainable, cost-effective, and environmentally benign chemical processes. These approaches offer compelling alternatives to traditional metal-catalyzed reactions for the derivatization of indoles.

One prominent strategy involves the use of diaryliodonium salts for the C-H arylation of heteroarenes. This method has been successfully applied to the arylation of skatole and other substituted indoles, leading to the formation of C-3 quaternarized indole derivatives. snnu.edu.cn Similarly, direct transition-metal-free arylations of indoles, pyrroles, and carbazoles with diaryliodonium salts have been reported. snnu.edu.cn

The C-3 arylation of indoles with aryl halides can also be achieved without a transition metal catalyst, using a strong base such as potassium tert-butoxide (KOtBu). nih.govnih.gov This reaction is regioselective for the C-3 position over the nitrogen and requires degassed solvents to prevent the interference of oxygen. nih.govnih.gov Mechanistic studies suggest the involvement of both aryne and radical intermediates in this transformation. nih.govnih.gov

Furthermore, a transition-metal-free, Cs2CO3/Oxone®-mediated C-3 alkylation of indoles has been developed. This method is applicable to a variety of functionalized indoles and can be used with electron-deficient heterocycles like 2-, 3-, and 4-hydroxymethyl pyridines, making it suitable for late-stage functionalization in drug discovery. chemrxiv.org The reaction is believed to proceed through a hydrogen autotransfer-type mechanism. chemrxiv.org

One-Pot and Multi-Component Reaction Approaches for Indole-Pyridine Scaffolds

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are particularly valuable for the construction of complex molecular architectures like indole-pyridine scaffolds.

A notable example is the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives through a one-pot, three-component reaction. This reaction involves the condensation of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine. The optimization of reaction conditions, including the choice of solvent and catalyst, is crucial for achieving high yields.

Similarly, novel pyridine (B92270) derivatives can be synthesized via a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). researchgate.netbuu.ac.th This reaction can be performed using either microwave irradiation or conventional heating, with the former often providing higher yields in shorter reaction times. buu.ac.th

Molecular iodine has also been utilized as an environmentally friendly catalyst for the one-pot multicomponent synthesis of complex heterocyclic systems. For instance, it can catalyze the domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles to produce dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. organic-chemistry.org

Table 2: One-Pot and Multi-Component Reactions for Heterocycle Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct Scaffold
Three-componentAldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indoleTriethylamine 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine
Four-componentAldehyde, ethyl cyanoacetate, acetophenone derivative, ammonium acetateMicrowave irradiation or conventional heating buu.ac.thSubstituted pyridines researchgate.netbuu.ac.th
Three-component dominoAromatic aldehydes, 4-hydroxycoumarin derivatives, 3-aminopyrazolesMolecular iodine organic-chemistry.orgDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one organic-chemistry.org

Regioselective Functionalization at the Indole Core (N-1, C-2, C-3) and Pyridine Moiety (C-4')

The regioselective functionalization of the indole core and the attached pyridine moiety is paramount for the synthesis of 3-ethyl-2-pyridin-4-yl-1H-indole and its analogues. Precise control over the reaction conditions and the choice of reagents allows for the selective introduction of functional groups at specific positions.

The introduction of an ethyl group at the C-3 position of the indole ring can be achieved through various alkylation strategies. The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles. For instance, 3-ethyl indole can be synthesized via the acid-catalyzed cyclization of butanal phenylhydrazone. researchgate.net

Direct C-3 alkylation of indoles is another important approach. BF3-OEt2 has been shown to be an effective catalyst for the C-3 alkylation of indoles with maleimides, affording 3-indolylsuccinimides in good to excellent yields under mild conditions. nih.gov This method is compatible with a range of substituted indoles, including those with electron-donating and electron-withdrawing groups. nih.gov

Transition-metal-free methods for C-3 alkylation are also gaining prominence. A Cs2CO3/Oxone®-mediated reaction allows for the C-3 alkylation of indoles with various alcohols, including heteroaryl-substituted methyl alcohols. chemrxiv.org This reaction proceeds via a hydrogen autotransfer-type mechanism and is applicable to a broad scope of functionalized indoles. chemrxiv.org

The integration of a pyridin-4-yl group at the C-2 position of the indole ring can be accomplished through several synthetic routes. One approach involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes. snnu.edu.cn This method allows for the synthesis of N-(2-pyridyl)indoles and has a broad substrate scope. snnu.edu.cn

Another strategy is the one-pot pseudo-four-component condensation reaction of aldehydes, acetophenones, and ammonium acetate in the presence of trityl chloride under solvent-free conditions. cdnsciencepub.com This method can be used to synthesize 3-(2,6-diarylpyridin-4-yl)-1H-indoles. By carefully selecting the starting materials, this reaction can be adapted to introduce a pyridin-4-yl group at the desired position.

The synthesis of 2-(pyrimidin-4-yl)indoles has been achieved through a six-step route where a microwave-promoted Fischer cyclization is the key step. nih.gov This suggests that similar strategies could be employed for the synthesis of 2-(pyridin-4-yl)indoles.

Selective functionalization of the indole nitrogen (N-1) is a common and important transformation in indole chemistry. A variety of methods exist for the N-alkylation and N-arylation of indoles.

A novel nucleophilic substitution reaction at the 1-position of the indole nucleus has been discovered by reacting 1-hydroxyindoles with other indoles in 85% formic acid, leading to the formation of 1-(indol-3-yl)indoles. researchgate.net This reaction is proposed to proceed through an SN2 mechanism on the indole nitrogen. researchgate.net 1-Hydroxytryptamine derivatives can also undergo nucleophilic substitution on the indole nitrogen with various nucleophiles upon treatment with acid, providing a synthetic route to 1-aryltryptamines. researchgate.net

Site-selective N-1 and C-3 heteroarylation of indole can be achieved using heteroarylnitriles under visible light with an organocatalyst. chemrxiv.org The regioselectivity of this reaction is determined by the hydrogen-bonding interactions between the organic base and its conjugate acid with the indole and heteroarylnitrile, which dictates whether the reaction proceeds via proton-coupled electron transfer or energy transfer. chemrxiv.org

Synthetic Challenges and Future Directions in the Preparation of 3-ethyl-2-pyridin-4-yl-1H-indole

Despite the availability of multiple synthetic routes, the preparation of a specific, unsymmetrically substituted indole like 3-ethyl-2-pyridin-4-yl-1H-indole presents several challenges that guide future research directions.

Synthetic Challenges:

Regioselectivity: A primary challenge in the Fischer indole synthesis using an unsymmetrical ketone, such as 1-(pyridin-4-yl)butan-1-one, is controlling the regioselectivity of the cyclization. byjus.com The initial tautomerization of the hydrazone can occur to form two different ene-hydrazine intermediates, potentially leading to a mixture of the desired 3-ethyl-2-pyridin-4-yl-1H-indole and its regioisomer, 2-ethyl-3-pyridin-4-yl-1H-indole. The final product ratio is influenced by the acidity of the medium, steric effects, and the substitution pattern of the hydrazine. byjus.com

Catalyst Sensitivity and Cost: While transition-metal-catalyzed methods offer milder conditions, they often rely on expensive and air-sensitive catalysts and ligands. arabjchem.org The efficiency of these catalysts can be compromised by the presence of the pyridine moiety, which can act as a ligand and poison the catalyst.

Future Directions:

Advanced Catalytic Systems: A major focus for the future is the development of more robust, efficient, and cost-effective catalysts. This includes creating transition-metal catalysts that are more tolerant to heteroaromatic substrates and operate under milder, more environmentally friendly conditions. tandfonline.com The use of magnetically recyclable nanocrystal catalysts, for instance, could simplify product purification and catalyst recovery. tandfonline.com

C-H Functionalization: Late-stage C-H functionalization represents a highly attractive and atom-economical strategy for synthesizing complex indoles. rsc.org Instead of constructing the indole ring with the substituents already in place, future methods could focus on the direct, site-selective introduction of the ethyl or pyridinyl group onto a pre-formed indole scaffold. This approach would offer greater flexibility and efficiency.

Flow Chemistry: The application of microflow synthesis offers precise control over reaction parameters such as time, temperature, and mixing. eurekalert.org For reactions involving unstable intermediates, flow chemistry can significantly improve yields and selectivity by minimizing the formation of unwanted byproducts, such as dimers or multimers, which can be problematic in traditional batch syntheses of indoles. eurekalert.org This technology is particularly promising for scaling up the production of pharmaceutical intermediates. eurekalert.org

Photoredox and Electrocatalysis: Emerging synthetic tools like photoredox and electrocatalysis provide green and sustainable alternatives to traditional methods. organic-chemistry.org These techniques can enable challenging transformations under exceptionally mild conditions, often without the need for external chemical oxidants or reductants, and represent a promising avenue for the future synthesis of complex indole derivatives. organic-chemistry.org

Structure Activity Relationship Sar Investigations of 3 Ethyl 2 Pyridin 4 Yl 1h Indole Analogues

Influence of Substituent Modifications on the Indole (B1671886) Ring (N-1, C-2, C-3, C-4, C-5, C-6, C-7)

The indole ring is a privileged scaffold in medicinal chemistry, offering multiple positions for substitution (N-1, C-2, C-3, and on the fused benzene (B151609) ring at C-4, C-5, C-6, and C-7). mdpi.com Modifications at these sites can profoundly impact a compound's interaction with biological targets. For instance, studies on related indole structures have shown that methylation or aminoalkylation at the N-1 position of the indole can lead to a decrease in potency, suggesting the indole NH may function as a crucial hydrogen bond donor in receptor interactions. nih.gov Conversely, substitutions on the benzene portion of the indole ring can modulate activity through electronic or steric effects.

The C-3 position of the indole ring is a common site for substitution. mdpi.com In the case of 3-ethyl-2-pyridin-4-yl-1H-indole, the ethyl group at C-3 plays a significant role. SAR studies on analogous indole-2-carboxamides have demonstrated that C-3 substituents significantly impact the allosteric properties of the ligand. nih.gov The synthesis of such analogues often involves the acylation of the indole at C-3, followed by reduction to yield various alkyl chains. nih.gov This systematic variation allows for the exploration of a defined chemical space to optimize activity. For example, altering the length and branching of the alkyl chain can affect the compound's lipophilicity, shape, and ability to fit into a binding pocket.

Table 1: Influence of C-3 Alkyl Chain Variation on Activity in Analogous Indole Scaffolds

Compound Analogue C-3 Substituent Observed Effect on Activity Reference
Indole-2-carboxamide Series Ethyl Baseline Activity nih.gov
Indole-2-carboxamide Series Propyl Modulated Allostery nih.gov

The 2-pyridin-4-yl group is a key determinant of the parent molecule's properties. Modifications often involve either replacing the pyridine (B92270) ring with other aromatic or heteroaromatic systems or altering its point of attachment to the indole core (positional isomers). Studies on related indole-2-carboxamides have shown that replacing a phenyl group at C-2 with a pyridin-4-yl group can slightly diminish potency, indicating a sensitivity to the electronic nature and hydrogen bonding capacity of this moiety. nih.gov

Furthermore, the position of the nitrogen atom within the pyridine ring is critical. Comparing pyridin-4-yl, pyridin-3-yl, and pyridin-2-yl isomers can lead to significant changes in biological activity. This is because the nitrogen's position affects the molecule's dipole moment, basicity, and the spatial orientation of potential hydrogen bond acceptors. Pyridin-2-ol, a related structural motif, can react as an ambident nucleophile, attacking from either the nitrogen or the oxygen atom, which underscores the distinct reactivity and chemical nature of the different pyridine isomers. researchgate.net

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the indole ring can significantly alter the electron density of the aromatic system, thereby influencing its reactivity and intermolecular interactions. studypug.comwikipedia.org An EWG, such as a halogen or a nitro group, reduces electron density, making the molecule a stronger electrophile and potentially affecting its binding affinity. studypug.com Conversely, an EDG, like an alkyl or methoxy (B1213986) group, increases electron density, making the molecule a stronger nucleophile. studypug.com

The specific effect of these groups is highly dependent on the biological target and the rest of the molecular structure. For example, in one study on indole-based anticancer agents, the presence of an electron-withdrawing fluorine atom on the indole moiety enhanced the compound's activity. ajgreenchem.com In contrast, a separate investigation found that analogues bearing EWGs were inactive, while those with strong, amine-based EDGs showed the best activity. mdpi.com This highlights the necessity of empirical testing to determine the optimal electronic properties for a given biological target.

Influence of Substituent Modifications on the Pyridine Ring (C-2', C-3', C-5', C-6')

Substituents on the pyridine ring itself offer another avenue for SAR exploration. The positions ortho (C-2', C-6') and meta (C-3', C-5') to the point of attachment to the indole ring are available for modification. Adding substituents to these positions can influence the ring's electronic properties and introduce steric hindrance, which can force a change in the conformation of the molecule, particularly the torsion angle between the indole and pyridine rings.

Studies on other classes of pyridine derivatives have shown that electron-withdrawing substituents can facilitate intermolecular complexation. nih.gov A broader analysis of the structure-activity relationships of pyridine derivatives revealed that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) could enhance antiproliferative activity, whereas halogens or other bulky groups tended to decrease it. nih.gov These findings suggest that a delicate balance of steric and electronic factors on the pyridine ring is essential for optimal biological function.

Table 2: General Effects of Substituents on Pyridine Ring Activity in Bioactive Molecules

Substituent Type Position General Influence on Activity Reference
Electron-Donating (e.g., -OH, -NH2) Various Often enhances activity nih.gov
Electron-Withdrawing (e.g., -NO2) Various Can facilitate specific intermolecular interactions nih.gov
Halogens (e.g., -Cl, -F) Various Often decreases activity nih.gov

Analysis of Molecular Shape, Contact Surface Area, and Conformational Properties

Beyond the two-dimensional SAR, the three-dimensional arrangement of atoms is paramount for a molecule's interaction with its biological target. Properties such as molecular shape, contact surface area, and conformational flexibility are crucial. Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are used to identify the key physicochemical features that correlate with biological potency. mdpi.com

Correlation between Structural Features and Observed Biochemical Effects

The ultimate goal of SAR studies is to draw clear correlations between specific structural features and the resulting biochemical effects. By integrating the findings from modifications on both the indole and pyridine rings, a comprehensive picture emerges.

For instance, studies on related compounds have shown that:

C-3 Alkyl Chains on the Indole: The length and nature of this chain can be critical for modulating allosteric effects on receptors like the cannabinoid CB1 receptor. nih.gov A pentyl chain, for example, was identified as a feature of a robust modulator. nih.gov

C-2 Pyridinyl Moiety: The presence and isomeric nature of the pyridine ring at C-2 are fundamental. Its ability to act as a hydrogen bond acceptor is often key to target binding. The substitution of the pyridine ring with other aryl groups or changes in its positional isomerism can dramatically alter potency and selectivity. nih.govresearchgate.net

Substituents on the Aromatic Rings: The electronic nature of substituents on either the indole or pyridine ring can fine-tune binding affinity. Electron-withdrawing groups like fluorine on the indole have been linked to enhanced anticancer activity in certain molecular contexts. ajgreenchem.com Meanwhile, on the pyridine ring, electron-donating groups have been shown to improve antiproliferative effects in other series. nih.gov

By combining these individual observations, researchers can develop predictive models to guide the design of new analogues with improved potency, selectivity, and other desirable pharmacological properties.

Derivation of Design Principles for Optimized Indole-Pyridine Derivatives

The indole-pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the basis for numerous biologically active compounds. rsc.org Structure-activity relationship (SAR) studies are crucial for optimizing these derivatives, transforming a lead compound into a potent agent by systematically modifying its chemical structure. nih.gov For analogues of 3-ethyl-2-pyridin-4-yl-1H-indole, SAR investigations focus on three primary regions: the indole core, the pyridine ring, and the substituents at various positions. These studies help to establish clear design principles for enhancing biological activity, selectivity, and pharmacokinetic properties.

Key Principles from SAR Studies:

Indole Ring Modifications: The indole nucleus offers multiple positions for substitution, primarily N-1, C-3, C-5, and C-6. Modifications at these sites can significantly impact potency and metabolic stability. For instance, introducing substituents on the indole's phenyl ring can be a strategy to block or reduce oxidative metabolism. sci-hub.st Quantitative structure-activity relationship (QSAR) analyses have shown that steric bulk on the indole ring can be favorable for the activity of certain indole-pyridine analogues. benthamscience.com The N-1 position is frequently targeted for introducing groups that can modulate hydrophobicity and form additional interactions with biological targets. nih.gov For example, adding aromatic hydrophobic groups at the N-1 position has been explored to increase the compound's affinity for hydrophobic pockets in target proteins. nih.gov

Pyridine Ring Substitutions: The nitrogen atom in the pyridine ring modulates physicochemical properties like aqueous solubility and the ability to form hydrogen bonds. nih.gov The position and nature of substituents on the pyridine ring are critical for target engagement. SAR studies on related compounds have shown that even minor changes, such as the position of a methoxy group, can influence antiproliferative activity. nih.gov

Influence of the Ethyl Group at C-3: While the core structure is 3-ethyl-2-pyridin-4-yl-1H-indole, modifications to the C-3 position are a key area of investigation in related indole derivatives. The size and nature of the substituent at this position can influence how the molecule fits into a binding site. In some series, introducing polar groups at the C-3 position of the indole has been a strategy to form hydrogen bonds with nearby amino acid residues, such as glutamine, in the target protein. nih.gov

SAR Findings for Indole-Pyridine Derivatives

The following table summarizes SAR findings from studies on various indole-pyridine analogues, illustrating how specific substitutions affect biological activity.

Compound Series Modification Site Substituent Impact on Activity Rationale/Observation
Indole-based PyridonesIndole RingHydrogen-bond donorsNegativeThe presence of H-bond donors on the molecule was found to be detrimental to activity in QSAR models. benthamscience.com
6-(Indol-2-yl)pyridinesIndole C-5 / C-6Various lipophilic and sized groupsSignificant impactThe size of the substituent at the C-5 position was shown to have a significant effect on replicon activity. sci-hub.st
Indole AnaloguesIndole N-1Aromatic hydrophobic groupsIncreased hydrophobicity and activityDesigned to emulate the interaction of tryptophan residues binding in a hydrophobic pocket. nih.gov
Pyridine DerivativesPyridine RingMethoxy (-OCH3) groupsIncreased activityAn increased number of methoxy substituents was correlated with a decrease in IC50 values. nih.gov
Pyridine DerivativesPyridine RingHalogen atoms (Br, Cl, F)Lower activityCompounds with halogen atoms or other bulky groups exhibited reduced antiproliferative effects. nih.gov
Bis-indolesLinkage between rings5-6', 6-5', or 5-5' linkage (vs. 6-6')Reduced activityAltered linkages changed the overall molecular shape, leading to a 3-4 times reduction in binding affinity. nih.gov

Derived Design Principles:

Based on extensive SAR investigations, a set of guiding principles can be derived for the design of optimized indole-pyridine derivatives:

Control Indole Ring Metabolism: Introduce substituents, such as difluoromethoxy groups, at positions like C-5 and C-6 of the indole ring to block potential sites of oxidative metabolism and improve the pharmacokinetic profile. sci-hub.st

Optimize Steric and Electronic Properties: Utilize QSAR and molecular modeling to guide substitutions. For certain targets, bulky substituents on the indole ring may enhance activity, while minimizing hydrogen-bond donors could be beneficial. benthamscience.com

Leverage the Pyridine Nitrogen: The pyridine nitrogen can act as a key hydrogen bond acceptor. Its position within the binding site should be optimized, and substitutions on the pyridine ring should be chosen to enhance solubility and target interactions without introducing steric hindrance. nih.gov

Fine-Tune Hydrophobicity at N-1: The indole N-1 position is a versatile handle for modification. Attaching hydrophobic moieties can improve binding in lipophilic pockets, a strategy successfully employed in the design of various indole-based inhibitors. nih.gov

Maintain Optimal Molecular Conformation: The relative orientation of the indole and pyridine rings is critical. The linkage between the two rings should be considered a key design element, as variations can lead to significant losses in activity by altering the molecule's three-dimensional shape. nih.gov

By applying these principles, medicinal chemists can more rationally design novel analogues of 3-ethyl-2-pyridin-4-yl-1H-indole with improved potency, selectivity, and drug-like properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques: HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-ethyl-2-pyridin-4-yl-1H-indole. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom, enabling unambiguous assignment of the structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the ethyl, indole (B1671886), and pyridine (B92270) moieties. The ethyl group typically shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic region of the spectrum reveals a complex pattern of signals corresponding to the protons of the indole and pyridine rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are observed for the ethyl group carbons, as well as for the carbons of the indole and pyridine rings.

2D NMR Techniques (HSQC, HMBC): Two-dimensional NMR techniques are instrumental in confirming the connectivity of the molecule. researchgate.netrsc.org Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. rsc.orgmdpi.com Heteronuclear Multiple Bond Correlation (HMBC) experiments, on the other hand, reveal long-range correlations between protons and carbons, which is crucial for establishing the connection between the ethyl group, the indole core, and the pyridine ring. researchgate.netrsc.orgmdpi.com For instance, an HMBC correlation between the methylene protons of the ethyl group and the C3 carbon of the indole ring would confirm the position of the ethyl substituent.

Below is a table summarizing typical NMR data for indole derivatives.

Technique Description Typical Chemical Shifts (ppm)
¹H NMR Provides information about the proton environments.Ethyl group: ~1.3 (t, 3H), ~2.8 (q, 2H); Aromatic protons: 7.0-8.6 (m)
¹³C NMR Provides information about the carbon skeleton.Ethyl group: ~15 (CH₃), ~25 (CH₂); Aromatic carbons: 110-150
HSQC Correlates directly bonded ¹H and ¹³C nuclei.Confirms C-H attachments.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Establishes connectivity between different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of 3-ethyl-2-pyridin-4-yl-1H-indole. semanticscholar.orgrsc.org This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. semanticscholar.orgrsc.org Electrospray ionization (ESI) is a common ionization method used for this type of analysis. semanticscholar.orgnih.gov The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. csir.co.zaulaval.ca The FTIR spectrum of 3-ethyl-2-pyridin-4-yl-1H-indole would exhibit characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the ethyl group and aromatic rings, and C=C and C=N stretching vibrations within the aromatic systems. cdnsciencepub.com The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. cdnsciencepub.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule. cdnsciencepub.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-HStretch3200-3500 (broad)
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Aromatic C=C/C=NStretch1450-1600

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 3-ethyl-2-pyridin-4-yl-1H-indole and for monitoring the progress of its synthesis. tandfonline.comptfarm.plresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitative analysis. ptfarm.plresearchgate.net A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound and assess its purity by comparing it to a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative technique for purity assessment. tandfonline.comptfarm.plresearchgate.net The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector, typically a UV detector, is used to monitor the eluent, and the retention time and peak area can be used to identify and quantify the compound. tandfonline.comresearchgate.net The purity of the compound can be determined by calculating the percentage of the main peak area relative to the total peak area. nih.govtandfonline.com

X-ray Crystallography for Precise Solid-State Structural Confirmation

In cases where a single crystal of 3-ethyl-2-pyridin-4-yl-1H-indole can be obtained, X-ray crystallography provides the most definitive structural elucidation. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure offers unambiguous confirmation of the molecular connectivity and stereochemistry. nih.govbohrium.com

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for 3-ethyl-2-pyridin-4-yl-1H-indole and Analogues

Modern synthetic strategies for creating complex indole (B1671886) derivatives have become increasingly efficient. One-pot multicomponent reactions are a notable advancement, allowing for the synthesis of structures like 3-(2,6-diarylpyridin-4-yl)-1H-indoles from simple starting materials. cdnsciencepub.com For instance, a one-pot pseudo-four-component condensation reaction using an aldehyde, an acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297) under solvent-free conditions has proven effective. cdnsciencepub.com Another versatile approach involves the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide, followed by S-alkylation to produce functionalized 3-(pyridin-4-yl)-1H-indole derivatives. researchgate.net

For analogues like 3-ethyl-1H-indole derivatives, synthesis often begins with tryptamine (B22526) or 2-(1H-indol-3-yl)acetic acid. ajchem-a.comnih.gov For example, new 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore have been synthesized starting from tryptamine. ajchem-a.comajchem-a.com The synthesis of 1H-indole-2-carboxamide analogues often involves the initial creation of a substituted indole-2-carboxylic acid, which is then coupled with an appropriate amine. nih.gov

Summary of Key Structure-Activity Relationships and Mechanistic Insights

Structure-activity relationship (SAR) studies on analogues of 3-ethyl-2-pyridin-4-yl-1H-indole have yielded valuable insights into the molecular features that govern biological activity.

As Anti-inflammatory Agents: For 3-ethyl-1H-indole derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking studies have been crucial. These studies predict strong binding affinities to the COX-2 active site, with specific hydrogen bonds forming between the compound and key amino acid residues like ALA527, ARG120, and TYR355. ajchem-a.com The incorporation of an imidazolidinone pharmacophore into the indole derivative has been shown to enhance selectivity for COX-2, which is believed to reduce gastrointestinal side effects associated with non-selective NSAIDs. ajchem-a.comajchem-a.comresearchgate.net The mechanism involves the inhibition of the COX-2 enzyme, which synthesizes prostaglandins (B1171923) responsible for inflammation and pain. ajchem-a.com

As Cannabinoid Receptor Modulators: In the case of 1H-indole-2-carboxamide analogues that act as allosteric modulators of the CB1 receptor, SAR studies have shown that substituents at the C3 position of the indole ring significantly impact the ligand's allostery. nih.gov Specifically, short alkyl groups at the C3 position, a chloro or fluoro group at the C5 position, and a diethylamino group on the N-phenethyl moiety enhance modulatory potency. nih.gov These compounds act as negative allosteric modulators, reducing the maximum effect of cannabinoid agonists. nih.gov

As Anticancer Agents: Indole derivatives have shown promise as methuosis inducers, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. tandfonline.comnih.gov SAR studies of (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) derivatives, which share the pyridinyl-indole core, are particularly relevant. tandfonline.comnih.gov The introduction of a 4-(pyridin-3-yl)pyrimidine (B11918198) moiety has also yielded potent anticancer agents. nih.gov Mechanistic studies suggest that these compounds can induce vacuoles derived from macropinosomes and may involve the MAPK/JNK signaling pathway. nih.gov

Identified Research Gaps and Unexplored Chemical Space

Despite the wealth of research on indole derivatives, significant gaps remain, particularly concerning the specific scaffold of 3-ethyl-2-pyridin-4-yl-1H-indole.

Lack of Specific Data: The most immediate research gap is the absence of dedicated studies on the synthesis and biological evaluation of 3-ethyl-2-pyridin-4-yl-1H-indole itself. Its unique substitution pattern warrants investigation.

Incomplete Preclinical Data: For many promising analogues, such as the novel COX-2 inhibitors, future studies must include more comprehensive toxicity profiling and enzymatic inhibition assays to fully characterize their safety and therapeutic potential before they can advance. ajchem-a.comajchem-a.comresearchgate.net

Exploration of New Targets: While targets like COX-2, CB1, and various cancer-related pathways have been explored, the versatility of the indole scaffold suggests it could be effective against other diseases. sci-hub.se The neuroprotective potential of indole derivatives, for instance, remains a rich area for exploration, with some analogues showing promise as anti-Alzheimer's agents. nih.gov

Understanding Resistance Mechanisms: In the context of anticancer agents, understanding the potential for tumor cells to develop resistance to indole-based methuosis inducers is a critical and underexplored area.

Prospective Avenues for Synthetic Innovation and Derivatization

The future of synthesizing 3-ethyl-2-pyridin-4-yl-1H-indole and its derivatives lies in developing more efficient, selective, and sustainable chemical methods.

Catalyst Development: The use of novel, highly efficient, and reusable catalysts, such as trityl chloride in solvent-free conditions, represents a promising direction for synthesizing pyridinyl-indole systems. cdnsciencepub.com

Flow Chemistry: Implementing flow chemistry techniques could enable better control over reaction parameters, improve safety, and allow for the rapid generation of a library of derivatives for screening.

Derivatization Strategies: Based on existing SAR, future derivatization of the 3-ethyl-2-pyridin-4-yl-1H-indole core should focus on several key areas:

Substitution on the Pyridine (B92270) Ring: Modifying the electronics and sterics of the pyridine ring could fine-tune binding to target proteins.

Modification of the Ethyl Group: Exploring different alkyl chains or introducing functional groups at the C3 position could significantly alter potency and selectivity, as seen in CB1 modulators. nih.govnih.gov

Substitution on the Indole Nitrogen: N-alkylation or N-arylation of the indole ring can impact the molecule's physical properties and biological activity, a strategy used in developing EZH2 inhibitors. acs.org

Hybrid Molecules: Creating hybrid molecules that combine the 3-ethyl-2-pyridin-4-yl-1H-indole scaffold with other known pharmacophores, such as imidazolidinone or thiazolidinedione, could lead to compounds with dual mechanisms of action or improved selectivity. sci-hub.seajchem-a.com

Directions for Advanced Computational and Biochemical Investigations

To accelerate the discovery and development of novel therapeutics based on the 3-ethyl-2-pyridin-4-yl-1H-indole scaffold, a synergistic approach combining computational and biochemical methods is essential.

Computational Screening: Large-scale virtual screening of virtual libraries of derivatives against various biological targets can prioritize compounds for synthesis. Advanced computational methods like Frontier Molecular Orbital analysis and molecular electrostatic potential (MEP) studies can predict chemical reactivity and intermolecular interactions. researchgate.netresearchgate.net Quantum chemical calculations (DFT) can be used to understand the electronic structure and predict properties like the HOMO-LUMO energy gap, which relates to chemical stability and reactivity. tandfonline.comacs.org

Pharmacokinetic Modeling: In silico ADME (absorption, distribution, metabolism, and excretion) predictions are vital for the early identification of candidates with favorable drug-like properties, helping to avoid costly late-stage failures. ajchem-a.comajchem-a.comresearchgate.net

Biochemical and Cellular Assays: Promising candidates identified through computational work must be validated through rigorous biochemical and cellular assays. This includes enzyme inhibition assays (e.g., for COX-2 or kinases), receptor binding assays (e.g., for GPCRs), and cell viability assays against various cancer cell lines. ajchem-a.comnih.govmdpi.com

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their protein targets via X-ray crystallography is invaluable. acs.org These structures provide definitive proof of the binding mode and offer a precise blueprint for the rational design of next-generation inhibitors with improved potency and selectivity. acs.org

By systematically addressing these research gaps and pursuing these innovative avenues, the scientific community can unlock the full therapeutic potential of 3-ethyl-2-pyridin-4-yl-1H-indole and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.